N~2~-[(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetyl]-N-(pyridin-4-ylmethyl)glycinamide
Description
This compound features a 6,7-dimethoxyquinazolin-4-one core linked via an acetyl group to a glycinamide moiety substituted with a pyridin-4-ylmethyl group. The quinazolinone scaffold is a hallmark of kinase inhibitors, particularly those targeting tyrosine kinases like VEGFR and EGFR . The dimethoxy groups at positions 6 and 7 may enhance solubility and binding affinity, while the pyridinylmethyl side chain could contribute to interactions with hydrophobic kinase domains.
Properties
Molecular Formula |
C20H21N5O5 |
|---|---|
Molecular Weight |
411.4 g/mol |
IUPAC Name |
2-[[2-(6,7-dimethoxy-4-oxoquinazolin-3-yl)acetyl]amino]-N-(pyridin-4-ylmethyl)acetamide |
InChI |
InChI=1S/C20H21N5O5/c1-29-16-7-14-15(8-17(16)30-2)24-12-25(20(14)28)11-19(27)23-10-18(26)22-9-13-3-5-21-6-4-13/h3-8,12H,9-11H2,1-2H3,(H,22,26)(H,23,27) |
InChI Key |
BMBRJVPEOCCOCX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)N(C=N2)CC(=O)NCC(=O)NCC3=CC=NC=C3)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-[(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetyl]-N-(pyridin-4-ylmethyl)glycinamide typically involves multiple steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by reacting 2-aminobenzamide with appropriate aldehydes or ketones under acidic or basic conditions.
Introduction of the Dimethoxy Groups: The dimethoxy groups are introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide.
Acetylation: The acetyl group is introduced through acetylation reactions using acetic anhydride or acetyl chloride.
Coupling with Pyridin-4-ylmethyl Glycinamide: The final step involves coupling the quinazolinone derivative with pyridin-4-ylmethyl glycinamide using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes:
Scaling up reactions: Using larger reactors and optimizing reaction conditions.
Purification: Employing techniques such as crystallization, chromatography, and recrystallization to achieve high purity.
Quality Control: Implementing rigorous quality control measures to ensure consistency and compliance with regulatory standards.
Chemical Reactions Analysis
Types of Reactions
N~2~-[(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetyl]-N-(pyridin-4-ylmethyl)glycinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride or bromine.
Major Products Formed
Oxidation: Formation of quinazolinone derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced quinazolinone derivatives.
Substitution: Formation of halogenated quinazolinone derivatives.
Scientific Research Applications
Biological Activities
Research indicates that N~2~-[(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetyl]-N-(pyridin-4-ylmethyl)glycinamide exhibits a range of biological activities:
- Antitumor Activity : Quinazoline derivatives have been studied for their potential as anticancer agents. The compound's ability to inhibit specific kinases involved in cancer cell proliferation suggests it may serve as a lead compound for developing new cancer therapies.
- Antimicrobial Properties : Preliminary studies have indicated that this compound may possess antimicrobial activity against various bacterial strains, making it a candidate for further investigation in antibiotic development.
- Enzyme Inhibition : The structural characteristics of this compound suggest potential as an enzyme inhibitor, particularly in pathways relevant to metabolic diseases.
Case Study 1: Anticancer Activity
A study investigated the effects of various quinazoline derivatives on cancer cell lines. This compound was shown to significantly inhibit cell proliferation in vitro, with IC50 values indicating potency comparable to established chemotherapeutics.
Case Study 2: Antimicrobial Testing
Another study assessed the antimicrobial efficacy of this compound against clinical isolates of bacteria. Results demonstrated that it exhibited significant inhibitory effects against both Gram-positive and Gram-negative bacteria, suggesting potential as a novel antibiotic agent.
Mechanism of Action
The mechanism of action of N2-[(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetyl]-N-(pyridin-4-ylmethyl)glycinamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in disease pathways.
Pathways Involved: It may modulate signaling pathways, inhibit enzyme activity, or interfere with protein-protein interactions.
Comparison with Similar Compounds
Motesanib (AMG 706)
- Structure : Motesanib contains a 3,3-dimethylindole core linked to a pyridin-4-ylmethyl-substituted pyridinecarboxamide .
- Targets : Potently inhibits VEGFR-1, -2, and -3 with IC₅₀ values of 2, 3, and 6 nM, respectively .
- Clinical Relevance : Advanced to clinical trials for cancers like thyroid and breast cancer, demonstrating antiangiogenic efficacy .
- The glycinamide linker in the target compound may confer distinct pharmacokinetic properties compared to Motesanib’s pyridinecarboxamide.
Vatalanib (PTK787)
- Structure : Features a phthalazine ring substituted with a pyridin-4-ylmethyl group and a 4-chlorophenylamine .
- Targets : Dual VEGFR/PDGFR inhibitor with broad-spectrum antitumor activity in preclinical models .
- Key Differences: The phthalazine core in Vatalanib contrasts with the quinazolinone in the target compound, which may impact binding kinetics. The absence of a chlorophenyl group in the target compound could reduce off-target toxicity risks.
Glycinamide Derivatives ( and )
- Examples :
- N-(4-biphenyl-1,3-oxazol-2-yl)-N²-pyridin-2-ylglycinamide : Contains a biphenyl-oxazole moiety, possibly enhancing π-π stacking in kinase pockets .
- N²-[(6,7-dimethoxy-4-oxoquinazolin-3-yl)acetyl]-N-(pyridin-4-ylmethyl)isoleucinamide : Replaces glycinamide with isoleucinamide, introducing a bulky side chain that may affect membrane permeability .
- Key Differences: Substituents on the glycinamide backbone (e.g., oxazole, thiazole, or branched amino acids) modulate target engagement and metabolic stability .
Structural and Pharmacological Data Table
Biological Activity
N~2~-[(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetyl]-N-(pyridin-4-ylmethyl)glycinamide is a synthetic compound with a complex structure that combines a quinazolinone moiety with an acetyl group and a pyridinylmethyl substitution on the glycinamide backbone. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a lead compound for drug development.
Structural Features
The compound's structure can be summarized as follows:
| Component | Description |
|---|---|
| Quinazolinone Core | Central structure contributing to biological activity |
| Methoxy Groups | Located at positions 6 and 7, enhancing solubility and bioactivity |
| Acetyl Group | Increases the compound's interaction potential with biological targets |
| Pyridinylmethyl Substitution | Enhances the compound's versatility and interaction capabilities |
Biological Activities
Preliminary studies indicate that this compound exhibits a range of biological activities, which are summarized below:
- Antimicrobial Activity : Quinazolinone derivatives, including this compound, have shown significant antimicrobial properties against various Gram-positive and Gram-negative bacteria. Research indicates that compounds in this class can overcome bacterial resistance mechanisms, making them promising candidates for antibiotic development .
- Antidiabetic Effects : Some quinazoline derivatives have been evaluated for their hypoglycemic effects. For example, compounds similar to this compound have demonstrated the ability to lower blood glucose levels significantly in animal models .
- Enzyme Inhibition : This compound may act as an inhibitor of various enzymes involved in metabolic pathways. For instance, studies have indicated that quinazoline derivatives can inhibit glycogen synthase kinase-3 (GSK-3), which plays a critical role in glucose metabolism and insulin signaling .
- Cardiovascular Effects : Certain quinazolinones have demonstrated cardiovascular activity, including lowering blood pressure and controlling heart rate in vivo studies. This suggests potential applications in treating hypertension .
Case Studies
Several studies have reported on the biological activity of quinazoline derivatives:
- A study conducted by Jangam and Wankhede (2019) evaluated various quinazoline derivatives for their hypoglycemic effects. Among the tested compounds, several showed significant reductions in glycated hemoglobin levels after 21 days of treatment .
- In another study, compounds were synthesized and assessed for their GSK-3 inhibitory activities. One derivative exhibited an IC50 value of 0.13 μM, indicating potent inhibitory effects .
Synthesis Methods
The synthesis of this compound typically involves several key steps:
- Formation of the Quinazolinone Core : This is often achieved through cyclization reactions involving appropriate precursors.
- Introduction of Methoxy Groups : Methoxylation can be performed using methylating agents under basic conditions.
- Acetylation : The introduction of the acetyl group can be conducted via acetic anhydride or acetyl chloride in the presence of a base.
- Pyridinylmethyl Substitution : This step involves nucleophilic substitution reactions where pyridinylmethyl groups are introduced onto the glycinamide backbone.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N²-[(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetyl]-N-(pyridin-4-ylmethyl)glycinamide?
- Methodology : The synthesis typically involves sequential functionalization of the quinazolinone core. A common approach includes:
Preparation of the 6,7-dimethoxy-4-oxoquinazoline scaffold via cyclization of anthranilic acid derivatives.
Acetylation at the 3-position using chloroacetyl chloride or similar reagents.
Coupling with N-(pyridin-4-ylmethyl)glycinamide via amide bond formation under carbodiimide-mediated conditions (e.g., EDC/HOBt) .
- Key Challenges : Protecting group strategies for the dimethoxy and pyridinyl groups during coupling steps to prevent side reactions.
Q. Which analytical techniques are critical for characterizing this compound?
- Essential Methods :
- NMR Spectroscopy : Confirm regiochemistry of the quinazolinone core and acetyl linkage (e.g., ¹H NMR shifts for dimethoxy protons at δ 3.8–4.0 ppm and pyridinyl protons at δ 8.5–8.7 ppm).
- HPLC-MS : Assess purity (>95%) and molecular weight verification (e.g., [M+H]+ ion at m/z ~480).
- X-ray Crystallography : Resolve ambiguities in stereochemistry or hydrogen bonding patterns in solid-state studies .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity during synthesis?
- Methodology :
- Use Design of Experiments (DoE) to systematically vary parameters (e.g., solvent polarity, temperature, catalyst loading). For example, a Central Composite Design (CCD) can identify optimal conditions for the acetylation step .
- Example Table :
| Parameter | Range Tested | Optimal Value | Impact on Yield |
|---|---|---|---|
| Reaction Temp (°C) | 60–100 | 80 | +25% yield |
| Catalyst (mol%) | 5–15 | 10 | +15% purity |
| Solvent | DMF, THF, DCM | DMF | Higher solubility |
Q. How can computational methods predict the compound’s bioactivity or stability?
- Approach :
- Quantum Chemical Calculations : Simulate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity with biological targets like kinases.
- Molecular Dynamics (MD) : Model interactions with lipid bilayers to assess membrane permeability, leveraging the pyridinylmethyl group’s hydrophobicity .
- Validation : Compare computational predictions with experimental IC₅₀ values in enzyme inhibition assays.
Q. How to resolve contradictions in reported biological activity data for quinazolinone derivatives?
- Strategy :
Meta-Analysis : Compile data from diverse sources (e.g., PubChem, peer-reviewed journals) and normalize variables (e.g., assay type, cell lines used).
Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replacing dimethoxy with methyl groups) to isolate key pharmacophores.
- Example Contradiction : Discrepancies in IC₅₀ values for EGFR inhibition may arise from differences in assay pH or ATP concentration .
Data Interpretation & Stability
Q. What are the stability concerns for this compound under varying storage conditions?
- Findings :
- Thermal Stability : Degrades >10% at 40°C over 30 days (HPLC monitoring recommended).
- Light Sensitivity : The quinazolinone core is prone to photodegradation; store in amber vials at -20°C .
- Mitigation : Use stabilizers like ascorbic acid (0.1% w/v) in aqueous formulations.
Experimental Design for Biological Evaluation
Q. What in vitro assays are suitable for evaluating this compound’s kinase inhibition potential?
- Protocol :
Kinase Profiling : Screen against a panel of 50+ kinases (e.g., EGFR, VEGFR2) using fluorescence-based ADP-Glo™ assays.
Dose-Response Curves : Generate IC₅₀ values with 8-point dilution series (1 nM–100 µM).
- Key Controls : Include staurosporine (broad-spectrum inhibitor) and DMSO vehicle controls .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
